molecular formula C8H9N3O5 B2965516 2-(2-Amino-4,6-dinitrophenyl)ethanol CAS No. 296246-80-5

2-(2-Amino-4,6-dinitrophenyl)ethanol

Cat. No. B2965516
CAS RN: 296246-80-5
M. Wt: 227.176
InChI Key: WOQFNZMZQCITII-UHFFFAOYSA-N
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Description

2-(2-Amino-4,6-dinitrophenyl)ethanol, commonly known as ADNPE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ADNPE is a yellow crystalline powder that is soluble in water and organic solvents. It has been widely studied for its potential use in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Energetic Properties

2-(2-Amino-4,6-dinitrophenyl)ethanol and its derivatives are explored in the field of organic chemistry for the synthesis of various energetic compounds. Klapötke et al. (2015) investigated the synthesis of 4-diazo-2,6-dinitrophenol and 6-diazo-3-hydroxy-2,4-dinitrophenol through a process involving nitration and fluorine/amine exchange in ethanol. This research contributes to understanding the synthesis pathways of energetic materials with potential applications in various industries (Klapötke, Preimesser, & Stierstorfer, 2015).

Kinetic Studies in Organic Chemistry

The compound has been used in studies focusing on reaction kinetics. Castro et al. (2011) conducted a kinetic study on the reactions of secondary alicyclic amines with aryl acetates, including 2,4-dinitrophenyl acetates, in ethanol/water mixtures. This research provides insights into the solvent composition effects on reaction kinetics and mechanisms, which are critical in organic synthesis (Castro, Millán, Aguayo, Campodónico, & Santos, 2011).

Fluorescence Quenching and Toxicity Mechanisms

Another application of this compound is in the study of fluorescence quenching and toxicity mechanisms. Dumitraş Huţanu and Pintilie (2013) researched the fluorescence quenching properties of various dinitrophenols, including 2,4-dinitrophenol, to understand their toxicity. Their work contributes to the understanding of the toxic effects of these compounds in biological systems (Dumitraş Huţanu & Pintilie, 2013).

Diastereoselective Synthesis

In organic synthesis, the compound is involved in diastereoselective synthesis processes. Hassan et al. (2019) described the diastereoselective synthesis of annulated 3-substituted-(5S*,6S*,Z)-2-(2-(2,4-dinitrophenyl)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-ones, indicating its utility in the synthesis of complex organic molecules (Hassan, Mohamed, Aly, Tawfeek, Hopf, Bräse, & Nieger, 2019).

Enantioseparation in Chromatography

Bhushan and Kumar (2009) explored the use of dinitrophenyl derivatives for enantioseparation in chromatography. Their work involved comparative applications of various methods like microwave irradiation for the preparation of dinitrophenyl derivatives of amino alcohols, highlighting the compound's relevance in analytical chemistry (Bhushan & Kumar, 2009).

properties

IUPAC Name

2-(2-amino-4,6-dinitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h3-4,12H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQFNZMZQCITII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)CCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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